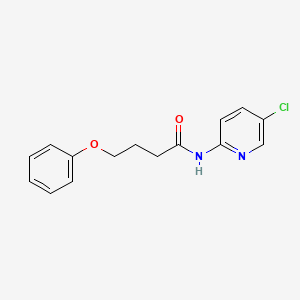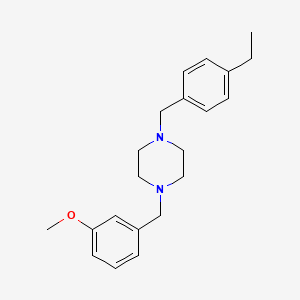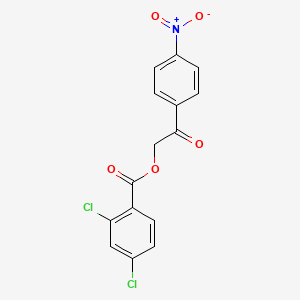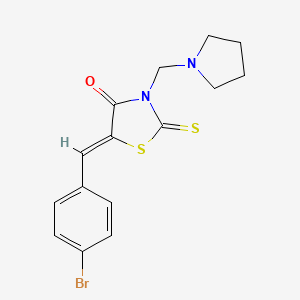![molecular formula C27H23IN2O5S B10887967 4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10887967.png)
4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes iodine, methoxyethyl, phenylimino, and thiazolan groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Iodo-3-methylbenzoic acid: A related compound with similar structural features.
4-Iodo-2-methoxybenzoic acid: Another similar compound with iodine and methoxy groups.
Uniqueness
4-[(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the thiazolan ring and the phenylimino group further distinguishes it from other similar compounds.
特性
分子式 |
C27H23IN2O5S |
|---|---|
分子量 |
614.5 g/mol |
IUPAC名 |
4-[[2-iodo-4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H23IN2O5S/c1-34-14-13-30-25(31)24(36-27(30)29-21-5-3-2-4-6-21)16-19-9-12-23(22(28)15-19)35-17-18-7-10-20(11-8-18)26(32)33/h2-12,15-16H,13-14,17H2,1H3,(H,32,33)/b24-16+,29-27? |
InChIキー |
VAMIKXKGEJPUIE-YCBRDWMHSA-N |
異性体SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)/SC1=NC4=CC=CC=C4 |
正規SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)I)SC1=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887894.png)

![Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate](/img/structure/B10887897.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887907.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10887916.png)

![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide](/img/structure/B10887930.png)
![N'-{(E)-[1-(propan-2-yl)-1H-indol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10887933.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10887937.png)
![7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-phenyl-2-(pyridin-4-yl)-](/img/structure/B10887941.png)

![3-Cyclohexyl-1-[4-(3-cyclohexyl-propionyl)-2,5-dimethyl-piperazin-1-yl]-propan-1-one](/img/structure/B10887953.png)
![4-Bromo-2-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)phenol](/img/structure/B10887975.png)
